![molecular formula C25H21N3O2 B2984066 3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-67-2](/img/structure/B2984066.png)
3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H21N3O2 and its molecular weight is 395.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3,4-Dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This compound features a complex structure that combines a pyrazole ring with a quinoline moiety and additional substituents that enhance its pharmacological potential. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Structural Characteristics
The structural features of this compound include:
- Pyrazole Ring : A five-membered ring contributing to the compound's biological activity.
- Quinoline Moiety : Known for its role in various medicinal applications.
- Methoxy Groups : The presence of methoxy groups at the 3 and 4 positions enhances solubility and biological interactions.
- p-Tolyl Substituent : This group may influence the compound's binding affinity to biological targets.
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, compounds with similar structures have shown inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
Table 1: Summary of Anti-inflammatory Activities of Pyrazolo[4,3-c]quinoline Derivatives
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | Inhibition of NO production |
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Not specified | Inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been explored extensively. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, structural modifications similar to those in this compound have been associated with enhanced cytotoxicity against cancer cells .
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of various pyrazoloquinoline derivatives, it was found that specific substitutions at the phenyl ring significantly influenced cytotoxicity. For example, compounds with electron-donating groups demonstrated improved activity against breast cancer cell lines compared to their counterparts .
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of pyrazolo[4,3-c]quinoline derivatives indicate potential efficacy against bacterial strains. The presence of methoxy groups is believed to enhance membrane permeability, allowing for better interaction with microbial targets .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-8-11-18(12-9-16)28-25-19-6-4-5-7-21(19)26-15-20(25)24(27-28)17-10-13-22(29-2)23(14-17)30-3/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIHARQYKGQLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.